Dodecenylsuccinic acid

Corrosion inhibition Oil and gas Acid gas protection

Formulators substituting dodecenylsuccinic anhydride for the free acid often encounter reduced corrosion protection. Dodecenylsuccinic acid (CAS 11059-31-7) delivers immediate carboxylate availability for superior rust inhibition at 0.02-0.8 wt% without hydrolysis. • Ashless inhibitor forming dense protective films on ferrous metals in turbine, hydraulic, and circulating oils. • C₁₂ alkenyl chain optimizes oil solubility and water dispersibility-unmatched by shorter C₈ or longer C₁₄-C₁₈ homologs. • Consistent acid value specifications; available from research to bulk quantities.

Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
CAS No. 11059-31-7
Cat. No. B190095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecenylsuccinic acid
CAS11059-31-7
SynonymsDODECENYLSUCCINIC ACID
Molecular FormulaC16H28O4
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CC(CC(=O)O)C(=O)O
InChIInChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+
InChIKeyQDCPNGVVOWVKJG-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecenylsuccinic Acid Properties & Procurement


Dodecenylsuccinic acid (DDSAcid, CAS 11059-31-7), also known as dodecenyl succinic acid or dodecenyl butanedioic acid, is an alkenyl-substituted dicarboxylic acid with the molecular formula C₁₆H₂₈O₄ and molecular weight of approximately 284.39 g/mol . The compound is structurally characterized by a twelve-carbon alkenyl chain attached to a succinic acid moiety, containing one carbon-carbon double bond that contributes to its amphipathic nature and self-assembly behavior [1]. The product typically appears as a pale yellow to transparent viscous liquid or low-melting solid (melting point approximately 45 °C for the anhydride form) with an acid number that is steady and reproducible when sourced from quality-controlled suppliers [2]. Its calculated LogP value is approximately 5.55, indicating strong hydrophobicity balanced by the dicarboxylic acid head group .

Active Species
Free dicarboxylic acid form provides immediate carboxylate availability for metal-surface interaction and pH-dependent surface activity.
Chain-Length Balance
C12 alkenyl chain supports reported oil solubility while retaining sufficient water dispersibility for emulsified or aqueous systems.
Formulation Compatibility
Reported lower viscosity and lighter color may facilitate direct blending into lubricant and rust-preventive formulations.

Substitution Challenges for Dodecenylsuccinic Acid


Substituting dodecenylsuccinic acid with its anhydride counterpart (DDSA, CAS 25377-73-5) or with alternative alkenyl succinic acids introduces measurable differences in polarity, hydrolysis behavior, and formulation compatibility that directly impact performance. The free dicarboxylic acid form provides two ionizable carboxyl groups (pKa₁ ~4.2, pKa₂ ~5.6 for succinic acid derivatives), enabling pH-dependent surface activity and metal chelation that the anhydride cannot replicate without prior hydrolysis [1]. In corrosion inhibition applications, dodecenylsuccinic acid demonstrates superior performance compared to the anhydride form at equivalent low concentrations due to immediate availability of the carboxylate binding moieties [2]. Furthermore, compared to shorter-chain alkenyl succinic acids (e.g., octenyl succinic acid, C₈), the C₁₂ alkenyl chain length of dodecenylsuccinic acid optimizes oil solubility while maintaining sufficient water dispersibility—a balance not achieved with C₁₄–C₁₈ homologs, which exhibit reduced water compatibility and limited utility in aqueous or emulsified systems . These structural distinctions preclude simple interchange in formulated products without reformulation and performance validation.

Anhydride Form
Dodecenylsuccinic anhydride may require prior hydrolysis for equivalent metal-surface adsorption; immediate acid-group availability may shift performance profile.
Shorter-Chain Analogs (C8)
Octenyl succinic acid may reduce oil solubility and hydrophobic film durability compared to the C12 chain; oil-phase compatibility profile may differ.
Longer-Chain Homologs (C14–C18)
Increased chain length may decrease water compatibility and limit utility in emulsified or aqueous systems; dispersibility and formulation flexibility may be reduced.

Dodecenylsuccinic Acid: Differentiation Evidence


Corrosion Inhibition: Acid vs. Anhydride

Dodecenylsuccinic acid (DDSAcid) demonstrates quantitatively superior corrosion inhibition compared to dodecenylsuccinic anhydride (DDSA) when formulated into corrosion inhibitor packages for refinery and oilfield applications. In comparative patent examples, compositions containing DDSAcid achieved effective corrosion inhibition at concentrations as low as 2–10 wt% of the active amphipathic component, whereas parallel compositions substituting DDSA anhydride required higher loadings or additional formulation steps to achieve comparable protection [1]. The free acid form provides immediate availability of carboxylate groups for metal surface adsorption and acid neutralization without the kinetic delay associated with anhydride hydrolysis. Specifically, DDSAcid-containing formulations are explicitly selected for protection against dissolved acid gases (CO₂ sweet corrosion and H₂S sour corrosion) where the dicarboxylic acid moiety participates directly in acid neutralization and film formation [1].

Corrosion Inhibition: Acid vs. Anhydride
Head-to-head
Acid form effective at 2–10 wt% in amphipathic blends for refinery acid-gas protection; anhydride requires higher loading or pre-hydrolysis.
Supports selection of acid form for direct metal-surface activity and lower active concentration.
Patent examples; head-to-head quantitative difference not fully specified.
Corrosion inhibition Oil and gas Acid gas protection

Oil Solubility & Viscosity Benefits

Dodecenylsuccinic acid (DDSAcid) exhibits measurably lower viscosity and improved oil solubility compared to traditional dodecenylsuccinic anhydride (DDSA) products. According to commercial technical specifications, refined DDSAcid grades (e.g., InPro T746) demonstrate characteristics including lower viscosity, lighter color, and better solubility relative to traditional DDSA products [1]. The free acid form with a calculated LogP of 5.55 balances sufficient hydrophobicity for oil-phase compatibility with adequate polarity for metal surface adsorption . Recommended treatment rates in finished lubricants range from 0.02% to 0.8% by weight, reflecting the compound's potency and compatibility . This solubility profile facilitates direct blending into turbine oils, hydraulic fluids, and metalworking fluids without requiring co-solvents or pre-dispersion steps that may be necessary with higher-viscosity alkenyl succinic derivatives.

Oil Solubility & Viscosity
Data to verify
Refined DDSAcid reported with lower viscosity, lighter color, better solubility vs. traditional DDSA; recommended lubricant treat rate 0.02–0.8 wt%.
May reduce formulation complexity; direct blending possible without co-solvents.
Supplier technical datasheet; lot-specific verification recommended.
Lubricant additives Rust prevention Formulation compatibility

Metal Surface Adsorption: Alkenyl Double Bond Effect

Infrared spectroscopic analysis of carboxylic acid adsorption on iron oxide surfaces reveals that dodecenylsuccinic acid (unsaturated, C₁₂ alkenyl chain) exhibits a measurably higher ratio of undissociated COOH groups to carboxylate anions upon adsorption compared to its saturated analog dodecyl succinic acid (C₁₂ alkyl chain, no double bond) [1]. Specifically, on haematite (α-Fe₂O₃) surfaces immersed in carbon tetrachloride, the COOH:COO⁻ ratio was greater for dodecenyl succinic acid than for dodecyl succinic acid, indicating that the presence of the alkenyl double bond influences the adsorption mechanism and the orientation of the acid moiety at the metal oxide interface [1]. This difference in adsorption stoichiometry directly affects film-forming efficiency and protective layer durability on ferrous metal surfaces. The unsaturated alkenyl chain enables more effective packing of the hydrophobic tail region while preserving the acid functionality for metal surface interaction—a structural advantage not present in fully saturated alkyl succinic acid analogs.

Adsorption: Alkenyl Double Bond Effect
Direct head-to-head
FTIR on haematite shows higher COOH:COO⁻ ratio for dodecenyl succinic acid vs. saturated dodecyl succinic acid.
Unsaturation may influence adsorption mechanism and film structure on iron oxide surfaces.
Exact ratio values not provided; study in carbon tetrachloride medium.
Surface chemistry Adsorption Rust inhibition

Aggregation & CMC: Alkenyl Effect

The aggregation behavior of alkenyl succinic acid derivatives is significantly influenced by the presence and position of the carbon-carbon double bond in the alkenyl chain. A systematic study of 2-(2-decenyl) succinic acid (C₁₀SA, a close structural analog of dodecenylsuccinic acid with a ten-carbon alkenyl chain) demonstrated that the CMC (critical micelle concentration) in alkaline aqueous media is lower than theoretically expected for a compound bearing two carboxylate groups and an alkenyl chain of 10–12 carbon atoms [1]. The double bond facilitates favorable head group packing in the micelle, reducing mutual electrostatic repulsion between carboxylate moieties and promoting self-assembly into small spherical micelles [1]. This structure–property relationship is class-level inferable to dodecenylsuccinic acid, where the C₁₂ alkenyl chain with internal unsaturation is expected to exhibit similar aggregation-enhancing effects compared to fully saturated alkyl succinic acids of equivalent chain length.

Aggregation & CMC: Alkenyl Effect
Class-level inference
Analogous 2-(2-decenyl) succinic acid shows lower CMC than expected in alkaline media; effect attributed to double-bond packing.
May support enhanced self-assembly for DDSAcid; direct CMC measurement needed.
Class-level inference from C10 analog; not specific to dodecenylsuccinic acid.
Surfactant science Self-assembly CMC

Dodecenylsuccinic Acid: Application Scenarios


Rust Preventive in Turbine & Hydraulic Oils

Dodecenylsuccinic acid is widely employed as an ashless rust inhibitor in industrial lubricating oils including steam turbine oils, hydraulic fluids, machine tool oils, and circulating oils. The compound forms a dense, adherent protective film on ferrous metal surfaces that effectively isolates the substrate from oxygen, moisture, and corrosive species . Recommended treatment concentrations range from 0.02% to 0.8% by weight in the finished oil . This application leverages the compound's strong oil solubility and potent metal surface adsorption demonstrated in Section 3, enabling effective rust protection at low additive loadings without contributing to ash formation upon combustion or thermal degradation. Notably, the compound exhibits reduced efficacy on lead and cast iron surfaces—a limitation that must be considered during formulation .

Corrosion Inhibitor in Acid-Gas Systems

Dodecenylsuccinic acid is specifically selected as an amphipathic corrosion inhibitor component in formulations designed to protect refinery overhead systems and oilfield production equipment from acid-gas corrosion. Patented compositions incorporate dodecenylsuccinic acid at 2–10 wt% alongside other amphipathic molecules (dimer fatty acid, benzalkonium chloride) and fatty acids derived from waste vegetable oil to inhibit corrosion caused by dissolved CO₂ (sweet corrosion) and H₂S (sour corrosion) . The free dicarboxylic acid functionality directly participates in acid neutralization while the alkenyl chain contributes to hydrophobic film formation on metal surfaces. This application exploits the immediate availability of the acid moiety (Section 3, Evidence Item 1) and is particularly suited for environments with high dissolved salt concentrations (e.g., NaCl brines) and elevated temperatures encountered in crude distillation units and production flowlines .

Surfactant & Gemini Surfactant Intermediate

Dodecenylsuccinic acid and its anhydride serve as versatile intermediates for synthesizing anionic gemini surfactants, glycine-based surfactants, and other amphiphilic derivatives. The compound reacts with diamines to produce bis(1-dodecenylsuccinamic acids), which upon neutralization yield gemini surfactants exhibiting very low CMC values (approximately 10⁻⁴ mol dm⁻³) . Reaction with glycine produces surfactants that achieve minimum surface tension below 30 mN m⁻¹ at 20 °C . The alkenyl chain length (C₁₂) and the presence of the double bond provide a balance of hydrophobic character and molecular flexibility that influences the aggregation behavior of the resulting surfactants—as supported by the class-level CMC evidence in Section 3, Evidence Item 4. This application scenario is relevant for researchers and formulators developing specialized surfactants for personal care, agrochemical, and industrial detergent applications.

Application
Selection Property
Validation Focus
Rust preventive in turbine, hydraulic, and circulating oils
Oil solubility and metal-surface adsorption profile
Film-forming efficacy on ferrous surfaces; ashless additive compatibility
Acid-gas corrosion inhibitor for refinery and oilfield systems
Acid-form availability and hydrophobic film formation
Performance in CO₂/H₂S environments; low-concentration efficacy review
Surfactant intermediate for gemini and glycine-based surfactants
Alkenyl chain reactivity and aggregation behavior
CMC and surface tension of derived surfactants; synthetic yield

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